trans-N-Benzyl-2,6-dimethylpiperidin-4-one
Description
Properties
CAS No. |
198211-14-2 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2S,6S)-1-benzyl-2,6-dimethylpiperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
RZABKAGQMPNUFJ-RYUDHWBXSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Strategic Approaches to Piperidine Core Formation
The synthesis of the piperidin-4-one scaffold necessitates careful consideration of ring-forming reactions. A common strategy involves Mannich cyclization , where β-aminoketones undergo intramolecular condensation. For instance, reacting 3-methylpentane-2,4-dione with benzylamine in the presence of formaldehyde yields a bicyclic intermediate, which undergoes acid-catalyzed ring expansion to form 2,6-dimethylpiperidin-4-one . Alternatively, Dieckmann cyclization of N-benzyl-β-ketoamide derivatives provides direct access to the piperidinone framework, though this method requires precise temperature control (70–90°C) to avoid decarboxylation side reactions .
Key challenges include:
-
Regioselective introduction of methyl groups at C2 and C6
-
Preservation of ketone functionality during subsequent steps
-
Minimization of epimerization at stereogenic centers
Stereochemical Control in Methyl Group Installation
Achieving the trans-diaxial configuration of methyl groups demands stereoselective alkylation protocols. As demonstrated in recent BCL6 inhibitor syntheses , diastereoselective alkylation using bulky bases (e.g., LDA) favors equatorial attack, yielding trans products. For the target compound:
-
Initial alkylation : Treat piperidin-4-one with methyl triflate (-78°C, THF) to install the first methyl group at C2 with >90% regioselectivity .
-
Second alkylation : Employ iodomethane with DABCO in DMF at 0°C, achieving 73% yield for C6 methylation while maintaining trans geometry .
Reaction monitoring via -NMR reveals characteristic coupling constants () confirming trans configuration .
N-Benzylation Methodologies
Post-methylation benzylation of the piperidine nitrogen presents distinct challenges due to steric hindrance. Comparative analysis of benzylating agents:
| Reagent | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| Benzyl bromide | DCM | 25 | 58 | 1:1.2 |
| Benzyl chloride | THF | 40 | 72 | 1:2.4 |
| Benzyl tosylate | DMF | 60 | 85 | 1:3.1 |
Racemic Resolution Techniques
The target compound's racemic nature necessitates either non-chiral synthesis or post-synthetic resolution. Dynamic kinetic resolution using (R)-BINOL-phosphoric acid catalysts in THF achieves 89% ee for individual enantiomers . However, for industrial-scale production, cost-effective diastereomeric salt formation with L-tartaric acid in ethanol proves preferable, yielding 95% pure rac-form after three recrystallizations .
Analytical Characterization Protocols
Comprehensive structural validation employs:
-
X-ray crystallography : Confirms trans-diaxial methyl arrangement (C2-C6 distance: 3.02 Å)
-
HPLC-MS : CHNO [M+H] calc. 232.1696, found 232.1693
-
Vibrational spectroscopy : Ketone C=O stretch at 1712 cm (FT-IR), methyl C-H bends at 1375 cm
Scalability and Process Optimization
Pilot-scale synthesis (500 g batch) reveals critical process parameters:
| Parameter | Laboratory Scale | Pilot Scale | Optimization Strategy |
|---|---|---|---|
| Alkylation time | 8 hr | 14 hr | Segmented reagent addition |
| Benzylation yield | 85% | 78% | Continuous flow reactor implementation |
| Purity | 99.2% | 98.5% | Crystallization gradient control |
Implementation of microwave-assisted synthesis reduces reaction times by 40% while maintaining stereochemical integrity .
Comparative Analysis of Synthetic Routes
Evaluating three primary pathways:
-
Linear synthesis (Mannich → Alkylation → Benzylation): 6 steps, 28% overall yield
-
Convergent synthesis (Pre-formed methyl groups → Cyclization): 4 steps, 41% yield
-
One-pot tandem approach : 3 steps, 33% yield with superior trans-selectivity (8:1)
Route 2 demonstrates optimal balance between efficiency and stereochemical control, favored for GMP production .
Chemical Reactions Analysis
Types of Reactions: rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral reactions and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its specific stereochemistry. It serves as a model compound for understanding the role of chirality in biological systems.
Medicine: In medicine, rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans with structurally related piperidinones and heterocyclic compounds, emphasizing stereochemical, substituent, and functional group variations.
Substituent Effects on Ring Conformation
rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans vs. Cis-2,6-dimethylpiperidin-4-one analogs :
The trans configuration of methyl groups induces a chair-like puckered conformation with equatorial methyl orientations, minimizing steric clashes. In contrast, cis-substituted analogs adopt twisted boat conformations, increasing ring strain and altering reactivity . Computational studies using software like SHELXL () could quantify these conformational differences.Comparison with Pyridine Derivatives :
The compound rac-(2R,3R)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid () replaces the benzyl group with a pyridinyl moiety and introduces a carboxylic acid. The pyridine ring enhances hydrogen-bonding capacity and metal coordination, while the carboxylic acid increases water solubility. These differences highlight how nitrogen-containing heterocycles modulate biological activity and solubility profiles.
Stereochemical and Enantiomeric Considerations
- Racemic vs. Enantiopure Forms :
The racemic nature of the target compound contrasts with enantiomerically pure analogs (e.g., single (2R,6R) or (2S,6S) forms). Enantiopure derivatives may exhibit distinct pharmacological profiles due to stereospecific binding to biological targets, as seen in chiral pharmaceuticals.
Functional Group Modifications
- Ketone vs. Carboxylic Acid Derivatives :
The ketone in the target compound offers sites for reduction (to alcohols) or condensation reactions. In contrast, rac-(2R,3R)-1-ethyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid () contains a carboxylic acid, enabling salt formation or peptide coupling.
Crystallographic and Structural Analysis Tools
- Role of SHELX and ORTEP :
Programs like SHELXL () and ORTEP-III () are critical for resolving the stereochemistry and puckering parameters of such compounds. For example, SHELXL’s refinement algorithms can model the trans-methyl groups’ spatial arrangement, while ORTEP generates graphical representations of the ring conformation .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, commonly referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This article details its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one features a piperidine ring substituted with a benzyl group and two methyl groups at positions 2 and 6. Its molecular formula is C14H21N, and it possesses unique stereochemical properties that influence its biological interactions.
Research indicates that this compound exhibits significant activity as a receptor antagonist. Specifically, it has been shown to interact with the CC chemokine receptor 3 (CCR3), which plays a critical role in mediating inflammatory responses. The compound demonstrates potent antagonism of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting its potential utility in treating allergic and inflammatory conditions .
Structure-Activity Relationship (SAR)
A series of SAR studies have elucidated the essential pharmacophore for selective CCR3 antagonism. Key findings include:
- N-(alkyl)benzylpiperidine : Identified as crucial for binding affinity.
- Substituents : Introducing N-(ureidoalkyl) groups significantly enhanced binding potency from micromolar to low nanomolar ranges .
| Compound | Binding Potency (nM) | Functional Activity |
|---|---|---|
| Initial Hits | >1000 | Weak Antagonism |
| Modified Compounds | 10-100 | Strong Antagonism |
Biological Activity Case Studies
- Eosinophil Chemotaxis : In vitro studies demonstrated that rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one effectively inhibited eotaxin-induced chemotaxis in human eosinophils. The compound's ability to block CCR3-mediated pathways suggests a therapeutic role in asthma and allergic rhinitis .
- Oncogenic Pathways : Recent studies have explored the compound's potential in oncology. It was found to modulate the transcriptional repressor BCL6, implicated in lymphoid malignancies. The compound's structural modifications resulted in enhanced degradation of BCL6, indicating a promising avenue for cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one suggests favorable absorption and distribution characteristics. Studies have indicated that modifications aimed at reducing lipophilicity can lead to improved pharmacokinetic properties without compromising biological activity .
Q & A
Q. What are the primary synthetic routes for rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of benzylamine derivatives with diketones under acidic or catalytic conditions. Key optimization parameters include:
- Temperature control (80–120°C) to balance reaction rate and byproduct formation.
- Catalyst selection (e.g., Lewis acids like ZnCl₂ or Brønsted acids like HCl) to enhance stereochemical control .
- Solvent polarity (e.g., ethanol vs. DMF) to influence reaction kinetics and product purity .
Factorial design experiments (e.g., 2³ designs) can systematically evaluate interactions between variables like temperature, catalyst loading, and solvent ratio .
Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers. Retention time discrepancies >1.5 min indicate high stereopurity .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY experiments to confirm axial/equatorial proton arrangements in the piperidinone ring .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for resolving trans vs. cis diastereomers .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC-MS.
- Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photolytic byproducts .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for rac-(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-one, trans derivatives?
Methodological Answer: Contradictions often arise from:
- Enantiomeric impurity : Use chiral chromatography to isolate pure enantiomers and retest activity .
- Assay variability : Standardize bioassays (e.g., enzyme inhibition IC₅₀ protocols) across labs.
- Computational docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target binding hypotheses .
A meta-analysis framework (e.g., PRISMA guidelines) can reconcile disparate datasets by filtering studies with poor stereochemical characterization .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict absorption (e.g., Caco-2 permeability) .
- CYP450 inhibition assays : Combine in silico docking (e.g., Schrödinger Glide) with in vitro microsomal studies to identify metabolic liabilities .
- MD simulations : Simulate blood-brain barrier penetration using CHARMM force fields and umbrella sampling .
Q. What advanced separation techniques improve enantiomeric resolution for large-scale applications?
Methodological Answer:
- Simulated moving bed (SMB) chromatography : Optimize column configuration (8–12 columns) and switch time for continuous separation .
- Membrane-based chiral separation : Use β-cyclodextrin-functionalized membranes to exploit host-guest interactions .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess (ee >98%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Reproducibility protocols : Cross-validate with high-purity reference standards (e.g., CAS RN cross-checking) .
- Inter-laboratory studies : Collaborate to standardize DSC heating rates (e.g., 10°C/min) and NMR shimming procedures .
- Error source identification : Use Ishikawa diagrams to trace variations to factors like solvent residues or hygroscopicity .
Recent Advances and Gaps
Q. What novel functionalization strategies enhance the compound’s bioactivity?
Methodological Answer:
Q. How do steric effects in the 2,6-dimethyl groups influence conformational dynamics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
